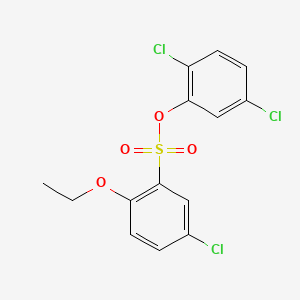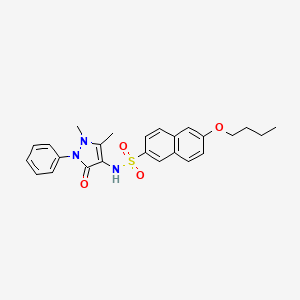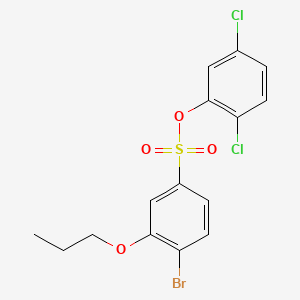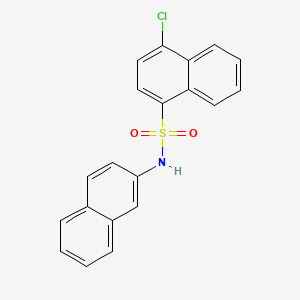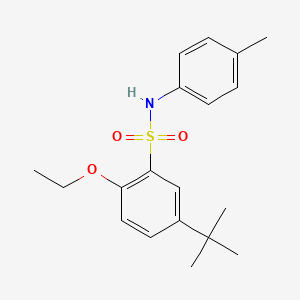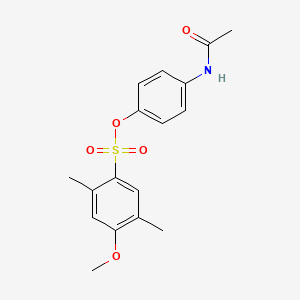
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate, also known as NBPBS, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate acts as a competitive inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the regulation of cellular responses to hypoxia.
Biochemical and Physiological Effects:
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of HIF-1α. It has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in lab experiments is its high specificity for the HIF-1α/p300/CBP interaction. This allows for the selective inhibition of this interaction without affecting other cellular processes. However, one limitation of using Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate in scientific research. One area of interest is the development of novel drugs that target the HIF-1α/p300/CBP interaction for the treatment of cancer and other diseases. Another area of interest is the investigation of the role of HIF-1α in the regulation of cellular metabolism and energy homeostasis. Additionally, the use of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate as a fluorescent probe for the detection of other protein-protein interactions is an area of ongoing research.
In conclusion, Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate is a valuable compound for scientific research due to its unique properties and specificity for the HIF-1α/p300/CBP interaction. Its use in the development of novel drugs and the investigation of cellular signaling pathways has the potential to lead to significant advances in the field of biomedical research.
Méthodes De Synthèse
The synthesis of Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate involves several steps, including the reaction of naphthalene-2-boronic acid with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate.
Applications De Recherche Scientifique
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the development of novel drugs, the study of protein-protein interactions, and the investigation of cellular signaling pathways. It has also been used as a fluorescent probe to detect the presence of certain proteins in cells.
Propriétés
IUPAC Name |
naphthalen-2-yl 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4S/c1-2-11-23-19-13-17(9-10-18(19)20)25(21,22)24-16-8-7-14-5-3-4-6-15(14)12-16/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMXUMKXKMJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-bromo-3-propoxybenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


